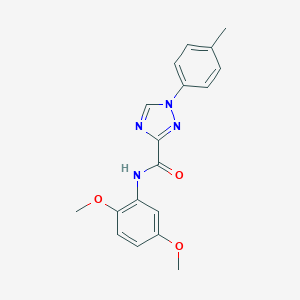![molecular formula C18H16O4 B278969 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one, also known as Ethyl-α-cyano-β-methylcinnamate, is a chemical compound that has gained significant attention in the scientific community due to its potential medicinal properties. This compound belongs to the class of cinnamates and is widely used in the synthesis of various organic molecules.
作用機序
The mechanism of action of 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to exhibit significant antioxidant activity, which may help to protect cells from oxidative damage. Furthermore, it has been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
実験室実験の利点と制限
One of the advantages of using 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one in lab experiments is its low toxicity. This compound has been shown to be relatively safe and well-tolerated in animal studies. Additionally, it is readily available and can be synthesized using simple and cost-effective methods. However, one of the limitations of using this compound is its poor solubility in water, which may limit its bioavailability and efficacy in certain applications.
将来の方向性
There are several potential future directions for research on 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one. One area of interest is the development of novel formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in various disease models. Finally, the potential use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic potential.
In conclusion, this compound is a promising compound with potential medicinal properties. It has been extensively studied for its anti-inflammatory, analgesic, antioxidant, antibacterial, antifungal, and anticancer activities. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in various disease models.
合成法
The synthesis of 3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with β-methylcinnamaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds under mild conditions and yields a white crystalline solid with a melting point of 110-113°C.
科学的研究の応用
3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential medicinal properties. It has been reported to possess anti-inflammatory, analgesic, and antioxidant activities. This compound has also been found to exhibit antibacterial and antifungal properties. Furthermore, it has been shown to possess significant anticancer activity against various cancer cell lines.
特性
分子式 |
C18H16O4 |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
3-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H16O4/c1-2-22-14-10-7-13(8-11-14)9-12-16(19)15-5-3-4-6-17(20)18(15)21/h3-12H,2H2,1H3,(H,20,21)/b12-9+ |
InChIキー |
DZTSWQVRQWXFCM-FMIVXFBMSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
正規SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)






